2-(1-Methoxypiperidin-4-yl)acetic acid hydrochloride
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Overview
Description
2-(1-Methoxypiperidin-4-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO3 and a molecular weight of 209.67 g/mol . This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxypiperidin-4-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Acetylation: The acetic acid moiety can be introduced via acetylation reactions using acetic anhydride or acetyl chloride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methoxypiperidin-4-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Substitution: Methanol, ethanol, and other nucleophiles in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(1-Methoxypiperidin-4-yl)acetic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-Methoxypiperidin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methylpiperidin-4-yl)acetic acid .
- 2-(1-Hydroxypiperidin-4-yl)acetic acid .
- 2-(1-Ethoxypiperidin-4-yl)acetic acid .
Uniqueness
2-(1-Methoxypiperidin-4-yl)acetic acid hydrochloride is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity compared to other piperidine derivatives .
Properties
IUPAC Name |
2-(1-methoxypiperidin-4-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-12-9-4-2-7(3-5-9)6-8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNVEDOSBLETKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1CCC(CC1)CC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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